1-(2-Aminoethyl)cyclobutanecarboxylic acid hydrochloride

Description

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 1-(2-aminoethyl)cyclobutane-1-carboxylic acid hydrochloride . Alternative names include:

- Cyclobutanecarboxylic acid, 1-(2-aminoethyl)-, hydrochloride (1:1)

- 1-(2-Aminoethyl)cyclobutane-1-carboxylic acid HCl

- CAS 2095192-36-0

Table 1: Core Nomenclature and Identifiers

Structural Features

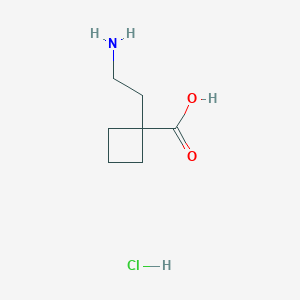

The molecule consists of a cyclobutane ring with two substituents attached to carbon 1:

- Carboxylic acid group (-COOH)

- 2-Aminoethyl chain (-CH₂CH₂NH₂)

The hydrochloride salt introduces a chloride counterion (Cl⁻) to neutralize the ammonium group (NH₃⁺) in aqueous environments. The cyclobutane ring adopts a puckered conformation to alleviate ring strain, with substituents positioned in a cis configuration.

Key Structural Elements :

- Cyclobutane core : Four-membered ring with bond angles ~90°, stabilized by hyperconjugation.

- Functional groups : Carboxylic acid (pKa ~4.5) and primary amine (pKa ~9–10).

Molecular Formula and Stereochemical Considerations

Molecular Formula and Properties

The molecular formula is C₇H₁₄ClNO₂ , with a molecular weight of 180 Da .

Table 2: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄ClNO₂ | |

| Molecular Weight | 180 Da | |

| LogP | -1.81 | |

| Polar Surface Area (Ų) | 63 |

Stereochemical Analysis

The compound lacks chirality due to the absence of stereogenic centers. The substituents on carbon 1 (carboxylic acid and 2-aminoethyl group) are arranged in a planar geometry , with the cyclobutane ring adopting a non-rigid puckered conformation that minimizes strain.

Key Findings :

- No stereoisomers : No asymmetric carbon centers.

- Conformational flexibility : Cyclobutane ring dynamics influence reactivity but not stereochemistry.

Tautomeric Forms and Protonation States in Aqueous Solutions

Protonation Equilibria

In aqueous solutions, the compound exists in a zwitterionic form due to the carboxylic acid and amine groups:

- Carboxylic acid : Deprotonated (COO⁻) at physiological pH (pKa ~4.5).

- Amino group : Protonated (NH₃⁺) at neutral pH (pKa ~9–10).

Table 3: Protonation States

| Group | Protonation State (pH 7) | pKa | Dominant Form |

|---|---|---|---|

| Carboxylic acid | Deprotonated | ~4.5 | COO⁻ |

| 2-Aminoethyl amine | Protonated | ~9–10 | NH₃⁺ |

Tautomeric Equilibria

No tautomeric forms are observed in aqueous solutions. The hydrochloride salt stabilizes the protonated amine and deprotonated carboxylic acid, preventing keto-enol or other tautomeric shifts.

Key Observations :

- Stability : Hydrochloride form resists hydrolysis under neutral conditions.

- Reactivity : Carboxylate group participates in nucleophilic reactions, while the ammonium group acts as a cationic site for ionic interactions.

Properties

IUPAC Name |

1-(2-aminoethyl)cyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-5-4-7(6(9)10)2-1-3-7;/h1-5,8H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIADTCZMWARMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CCN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Aminoethyl)cyclobutanecarboxylic acid hydrochloride typically involves the reaction of cyclobutanecarboxylic acid with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-(2-Aminoethyl)cyclobutanecarboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(2-Aminoethyl)cyclobutanecarboxylic acid hydrochloride is being investigated for its potential as a building block in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activity.

- Antibacterial Properties : Research indicates that compounds derived from cyclobutane structures exhibit antibacterial activity. For instance, aminoglycoside analogs incorporating cyclobutane moieties have shown promising results against various bacterial strains .

- Neuroprotective Effects : The compound's analogs have been studied for their neuroprotective properties, particularly in models of cerebral ischemia. These studies suggest that such compounds may help mitigate neurological damage .

Pharmacological Applications

The compound has been evaluated for its role in modulating neurotransmitter systems, particularly in relation to the NMDA receptor.

- NMDA Receptor Antagonism : Studies have shown that analogs of this compound can act as antagonists at the glycine site of the NMDA receptor. This action may contribute to their neuroprotective effects and suggests potential applications in treating neurodegenerative diseases .

- Calcium Signaling Modulation : The compound has been explored for its influence on calcium signaling pathways. It has been found to affect store-operated calcium entry (SOCE) in various cell lines, indicating its potential use in modulating cellular calcium dynamics and related physiological processes .

Biochemical Research

In biochemical contexts, this compound serves as a useful tool for studying enzyme activity and metabolic pathways.

- Enzyme Inhibition Studies : The compound's structural similarities to natural substrates make it an excellent candidate for investigating enzyme mechanisms. For example, studies on the inhibition of 1-aminocyclopropane-1-carboxylate oxidase highlight its potential role in plant biology and ethylene biosynthesis .

- Synthesis of Novel Analogues : Researchers are synthesizing various derivatives of this compound to explore structure-activity relationships (SAR). These studies aim to identify new compounds with improved efficacy and reduced side effects for therapeutic applications .

Table 1: Summary of Research Findings

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)cyclobutanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclobutane ring provides structural rigidity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural analogs, highlighting differences in substituents, molecular weight, and applications:

Physicochemical Properties

- Melting Points: While direct data for the target compound is unavailable, structurally similar hydrochlorides (e.g., 1-aminocyclobutanecarboxylic acid derivatives) exhibit melting points between 180–210°C, attributed to ionic lattice stability .

- Solubility: Hydrochloride salts generally show high solubility in water and polar solvents. Ester derivatives (e.g., ethyl 1-aminocyclobutanecarboxylate HCl) are more lipophilic, favoring membrane permeability .

- Synthetic Yields : Substituents influence synthetic efficiency. For example, electron-withdrawing groups (e.g., fluorine) in urea analogs () achieved near-quantitative yields (97–100%), while methoxy groups yielded 88% .

Research Findings and Trends

- Synthetic Methods : describes the use of toluenesulfonate in cyclobutane carboxylate synthesis, suggesting analogous routes for the target compound .

- Structure-Activity Relationships (SAR): Substituent position and size critically impact biological activity. For instance, β1-selective β-adrenoceptor agonists in showed substituent-dependent efficacy .

- Safety Data : Most analogs are stable solids stored at room temperature, though hygroscopicity requires anhydrous handling .

Biological Activity

1-(2-Aminoethyl)cyclobutanecarboxylic acid hydrochloride, also known as ACBC, is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring with an aminoethyl side chain and a carboxylic acid functional group. Its molecular formula is , indicating the presence of a hydrochloride salt which enhances its solubility in aqueous solutions. The compound's structure is pivotal for its interaction with biological targets, particularly in the central nervous system.

The biological activity of ACBC primarily involves its role as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function. It has been shown to bind to the glycine recognition site of NMDA receptors, thereby modulating excitatory neurotransmission.

Key Mechanisms:

- NMDA Receptor Modulation : ACBC acts as a selective antagonist at the glycine site on NMDA receptors, inhibiting excessive excitatory signaling that can lead to neurotoxicity.

- Calcium Ion Regulation : By modulating NMDA receptor activity, ACBC influences intracellular calcium levels, which are vital for various cellular processes including cell survival and apoptosis.

Biological Activity Summary

Case Studies and Research Findings

- Neuropharmacological Studies : Research indicates that ACBC has a half-life of approximately 5 minutes in mouse brain tissue, suggesting rapid metabolism but significant effects on neurotransmission during this period. This rapid action may be beneficial in acute neurological conditions where immediate modulation of excitatory pathways is required .

- Tumor Imaging Applications : A study utilizing radioiodinated derivatives of cyclobutane carboxylic acids demonstrated high uptake in gliosarcoma cells via L-type amino acid transporters. This suggests potential applications for ACBC derivatives in targeted tumor imaging and therapy .

- In Vivo Studies : Biodistribution studies in rats showed that compounds related to ACBC could achieve favorable tumor-to-brain ratios, indicating their potential as radiotracers for SPECT imaging in brain tumors .

Q & A

Q. What are the recommended methods for synthesizing 1-(2-aminoethyl)cyclobutanecarboxylic acid hydrochloride, and how can impurities be minimized during synthesis?

Answer: Synthesis typically involves functionalizing the cyclobutane ring with an aminoethyl group via alkylation or reductive amination. For example:

Q. Impurity Control :

Q. How can the purity and structural integrity of this compound be validated in research settings?

Answer: Analytical Workflow :

- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA). Set UV detection at 210–220 nm. System repeatability should achieve ≤2.0% RSD for peak areas .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., Orbitrap instruments) to detect deviations in mass-to-charge ratio .

- NMR Spectroscopy : Assign peaks for cyclobutane protons (δ 1.6–2.5 ppm), aminoethyl protons (δ 2.8–3.2 ppm), and carboxylic acid (δ 10–12 ppm) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .

- First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes and seek medical attention .

- Storage : Store in a cool, dry place (<25°C) in airtight containers to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How does the cyclobutane ring’s strain influence the compound’s reactivity in peptide conjugation or drug delivery systems?

Answer: The cyclobutane ring’s angle strain (≈90° bond angles) increases its susceptibility to ring-opening reactions under acidic or thermal conditions. This property can be exploited for:

Q. What experimental strategies resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?

Answer: Root Causes :

- Solubility Variability : Use standardized buffers (e.g., PBS pH 7.4 with 0.1% DMSO) to ensure consistent dissolution .

- Batch-to-Batch Variability : Implement QC metrics (e.g., ≥98% purity via HPLC, residual solvent analysis) .

- Assay Interference : Run negative controls with cyclobutanecarboxylic acid to rule out non-specific interactions .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes with cyclobutane-binding pockets). Focus on optimizing aminoethyl group orientation for hydrogen bonding .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclobutane) with activity data to prioritize synthetic targets .

Q. What are the challenges in characterizing degradation products under oxidative stress, and how can they be addressed?

Answer: Degradation Pathways :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.